N-(1H-indol-2-ylcarbonyl)-L-leucine

Catalog No.
S11569498
CAS No.
M.F
C15H18N2O3
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-2-ylcarbonyl)-L-leucine

Product Name

N-(1H-indol-2-ylcarbonyl)-L-leucine

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c1-9(2)7-13(15(19)20)17-14(18)12-8-10-5-3-4-6-11(10)16-12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

GFQBYYGAPDAZKA-ZDUSSCGKSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding L-leucine and indole-2-carboxylic acid.
  • Oxidation: The indole moiety can undergo oxidation to form oxindole derivatives, which may have different biological properties.
  • Coupling Reactions: The amino group of L-leucine can participate in coupling reactions with other carboxylic acids or activated esters, potentially leading to the formation of peptide-like structures.

The biological activity of N-(1H-indol-2-ylcarbonyl)-L-leucine is largely attributed to its structural components:

  • Neurotensin Receptor Activity: Compounds similar to this one have been shown to interact with neurotensin receptors, which are involved in various physiological processes including pain modulation .
  • Antioxidant Properties: Indole derivatives are often studied for their antioxidant capabilities, suggesting potential protective roles against oxidative stress.
  • Anticancer Potential: Some indole-based compounds exhibit anticancer properties, making this derivative a candidate for further investigation in cancer therapy.

The synthesis of N-(1H-indol-2-ylcarbonyl)-L-leucine typically involves several steps:

  • Formation of Indole Derivative: Starting from commercially available indole or its derivatives, a carbonyl group can be introduced through acylation.
  • Coupling with L-Leucine: The resulting indole carbonyl compound can then be coupled with L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) under appropriate conditions.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography.

N-(1H-indol-2-ylcarbonyl)-L-leucine has potential applications in various fields:

  • Pharmaceuticals: Due to its interaction with neurotensin receptors, this compound may be explored for pain management therapies.
  • Nutraceuticals: As a derivative of L-leucine, it could be studied for its effects on muscle metabolism and recovery.
  • Research Tools: This compound might serve as a lead compound in drug discovery processes targeting specific biological pathways.

Interaction studies involving N-(1H-indol-2-ylcarbonyl)-L-leucine could focus on:

  • Receptor Binding Assays: Evaluating its affinity and efficacy at neurotensin receptors and other related targets.
  • Cellular Studies: Investigating its effects on cellular signaling pathways and metabolic processes in vitro.
  • Animal Models: Assessing pharmacokinetics and pharmacodynamics in vivo to determine therapeutic potential.

Several compounds share structural features with N-(1H-indol-2-ylcarbonyl)-L-leucine, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Characteristics
N-(1H-indol-2-ylcarbonyl)-L-valineSimilar indole and amino acid structureValine instead of leucine
N-(1H-indol-3-ylcarbonyl)-L-leucineIndole at C3 positionDifferent position of carbonyl attachment
Indole-3-acetic acidSimple indole derivativePlant hormone activity
5-Hydroxyindoleacetic acidMetabolite of serotoninNeurotransmitter degradation product

Uniqueness Highlight

N-(1H-indol-2-ylcarbonyl)-L-leucine is unique due to its specific combination of the 2-position indole carbonyl linkage with L-leucine, which may confer distinct biological properties compared to other indole derivatives. Its potential interaction with neurotensin receptors further sets it apart from simpler indoles lacking this amino acid component.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

274.13174244 g/mol

Monoisotopic Mass

274.13174244 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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